molecular formula C13H17NO B8611722 3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol CAS No. 184906-26-1

3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol

Cat. No.: B8611722
CAS No.: 184906-26-1
M. Wt: 203.28 g/mol
InChI Key: RWSIBHYLTNOEHI-UHFFFAOYSA-N
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Description

3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol is a chemical compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in various fields due to their biological and pharmacological properties. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a dihydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield . Another method involves the reaction of dihydroisoquinoline with methyl bromoacetate in acetonitrile at 60°C, producing the desired product as a colorless powder .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iminium salts.

    Reduction: Reduction reactions can convert it back to its dihydro form.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like methyl bromoacetate and reducing agents for the reverse reactions. The conditions are typically mild, involving moderate temperatures and solvents like acetonitrile .

Major Products

The major products formed from these reactions include N-alkylated derivatives and various substituted isoquinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methyl groups and dihydroisoquinoline core make it a valuable compound for various applications in research and industry .

Properties

CAS No.

184906-26-1

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

3,3,5,7-tetramethyl-4H-isoquinolin-6-ol

InChI

InChI=1S/C13H17NO/c1-8-5-10-7-14-13(3,4)6-11(10)9(2)12(8)15/h5,7,15H,6H2,1-4H3

InChI Key

RWSIBHYLTNOEHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(N=C2)(C)C)C(=C1O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tertiary alcohol 33 (12.5 g, 64.4 mmol) is subjected to the Ritter reaction according to general procedure B. The substrate is added to the acid/cyanide mixture (at rt) over a 2.5 h period, and the resulting red reaction mixture is stirred overnight at rt. Because of the high water solubility of the product, during the work-up the aqueous phase is saturated with NaCl, and extracted six times with EtOAc to obtain an acceptable recovery of material. The organic phase is dried (Na2SO4), filtered and concentrated. The residue is filtered through silica gel with 10:1 CH2Cl2 /MeOH, and the appropriate fractions are combined and diluted with hexane to produce 38 as yellow crystals, mp 220-234° C. (dec.). A lower Rf product is also isolated. This product displays the same type of TLC behavior (blue fluorescence), and a very similar 1H NMR spectrum, and is thought to be a symmetrical dimer. Upon standing in solution, this product is slowly converted into 38, which then precipitates. Three crops of the yellow crystals are collected for a total yield of 6.8 g (52%). 1H NMR (CD3OD, 3.30 ppm) 7.76 (s, 1), 7.10 (s, 1), 4.93 (s, 1), 2.82 (s, 2), 2.10 (s, 3), 2.07 (s, 3), 1.33 (s, 6); 13C NMR (CD3OD, 49.05 ppm) 158.21, 136.17, 134.91, 127.55, 126.90, 54.34, 38.15, 27.25, 17.02, 11.39; MS (MW=203.3, CI/CH4, eE=70 eV) m/z 204 [(M+H)+, base peak)], 188, 177, 122.
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